GM3 Exhibits a Unique Mechanism of VEGFR-2 Inhibition: Direct Extracellular Domain Binding Not Observed with GD1a
GM3 inhibits VEGFR-2 signaling through a direct interaction with the receptor's extracellular domain, blocking VEGF binding and receptor dimerization, a mechanism not shared by GD1a. GM3 enrichment in human umbilical vein endothelial cell (HUVEC) membranes reduced VEGF-induced VEGFR-2 phosphorylation and downstream Akt phosphorylation, whereas GD1a exerts opposing pro-angiogenic effects in the same system [1].
| Evidence Dimension | VEGFR-2 inhibition mechanism and functional outcome |
|---|---|
| Target Compound Data | GM3 directly binds VEGFR-2 extracellular domain, suppresses VEGF-induced VEGFR-2 dimerization and phosphorylation; reverses NB-DNJ-induced HUVEC proliferation [1] |
| Comparator Or Baseline | GD1a does not bind VEGFR-2 extracellular domain; exerts pro-angiogenic effects on HUVEC proliferation and migration [1] |
| Quantified Difference | Qualitative mechanistic divergence: direct inhibition (GM3) vs. pro-angiogenic activity (GD1a) |
| Conditions | HUVEC proliferation and migration assays; in vitro VEGFR-2 phosphorylation analysis |
Why This Matters
Researchers investigating anti-angiogenic therapies or VEGFR-2 signaling must use GM3, as GD1a and other gangliosides produce opposite functional outcomes, directly impacting experimental conclusions and therapeutic development.
- [1] Mukherjee P, Faber AC, Shelton LM, et al. Ganglioside GM3: An anti-angiogenic molecule with therapeutic potential. Cancer Res. 2008;68(9_Supplement):1115. AACR Annual Meeting. View Source
